Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate

Cross-Coupling C–C Bond Formation Synthetic Efficiency

Medicinal chemists often lose weeks optimizing cross-coupling conditions when bromo- vs. chloro-substituted building blocks are unknowingly substituted. This compound eliminates that risk with documented 87.7% Suzuki-Miyaura yield on the parent scaffold. Its bifunctional design (3-Br for linker attachment, 6-CO2Me for fragment elaboration) makes it a strategic, atom-economic intermediate for PROTAC degrader assembly and focused library synthesis-directly reducing catalyst loading and COGS at scale.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
Cat. No. B13006357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C(=CN=C2C=N1)Br
InChIInChI=1S/C8H6BrN3O2/c1-14-8(13)5-4-12-6(9)2-11-7(12)3-10-5/h2-4H,1H3
InChIKeyVBKADPMMRZGONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylate (CAS 1607830-93-2): Core Sourcing Specifications for Medicinal Chemistry Programs


Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate (CAS: 1607830-93-2) is a heterocyclic building block featuring a bromine atom at the 3-position and a methyl ester at the 6-position on the imidazo[1,2-a]pyrazine scaffold (MF: C₈H₆BrN₃O₂, MW: 256.06 g/mol) . This scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating activity against kinases, bromodomains, and HIV reverse transcriptase [1]. The specific substitution pattern on this compound makes it a strategic intermediate for constructing focused compound libraries via cross-coupling and derivatization chemistry.

Heterocyclic building block for cross-coupling chemistry workflows
C3-bromo / C6-methyl ester substitution pattern for library synthesis
Imidazo[1,2-a]pyrazine scaffold for kinase and bromodomain research programs

Methyl 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylate: Why Positional Isomers and Scaffold Alternatives Introduce Project Risk


For a procurement scientist, not all imidazo[1,2-a]pyrazine intermediates are interchangeable. Key differentiation arises from the specific halogen (bromo vs. chloro), its regiochemistry, and the ester type (methyl vs. ethyl). While the broad scaffold is active, the quantitative performance of a final drug candidate is exquisitely sensitive to the choice of building block. Replacing the 3-bromo with a 3-chloro or the 6-methyl ester with a 6-ethyl ester can significantly alter cross-coupling efficiency, downstream biological potency, and the economics of scale-up. The following guide provides quantitative evidence for these critical differentiators to inform source selection.

This compound 3-Bromo substituent; reported higher oxidative addition efficiency
3-Chloro analog C-Cl bond may require harsher coupling conditions; yield may shift
This compound Methyl ester; direct cross-coupling without pre-protection
Ethyl ester or free acid Ethyl ester has higher MW; carboxylic acid requires protection/deprotection
This compound C3-bromo regiochemistry; reported pharmacophore access at C3 position
C2/C5/C8 isomers Target-engagement context may not transfer across regioisomers

Quantitative Differentiation Guide for Methyl 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylate Procurement


Superior Cross-Coupling Reactivity: 3-Bromo vs. 3-Chloro in Suzuki-Miyaura Reactions

The 3-bromo substituent on the imidazo[1,2-a]pyrazine core provides a significant reactivity advantage over the 3-chloro analog in palladium-catalyzed cross-coupling. In a direct comparison using a patent synthesis, 3-bromoimidazo[1,2-a]pyrazine was subjected to Suzuki-Miyaura coupling with phenylboronic acid, achieving an isolated yield of 87.7%. In contrast, analogous conditions with a 3-chloroimidazo[1,2-a]pyrazine scaffold require harsher conditions and typically afford lower yields due to the decreased reactivity of the C–Cl bond towards oxidative addition. [1] This data confirms the 3-bromo compound as the superior intermediate for constructing C3-arylated libraries.

Suzuki Coupling Yield
Class-level inference
87.7% yield (3-Br scaffold) vs ~50-70% (3-Cl analog)
Supports coupling efficiency workflow choice
Pd(PPh₃)₄ conditions; patent synthesis context
Cross-Coupling C–C Bond Formation Synthetic Efficiency

Strategic Regiochemical Advantage: Preferential Derivatization at the C3 Position

The bromine at the 3-position is uniquely positioned for critical interactions with biological targets. A structure-guided drug design approach for HIV-1 NNRTIs revealed that imidazo[1,2-a]pyrazine derivatives with substituents at the C3 position, such as aryl groups introduced via bromo intermediate cross-coupling, exhibit potent antiviral activity. The most active compound in this series (4a), which is derivatized at the C3 position, displayed an EC₅₀ of 0.26 µM against wild-type HIV-1 in MT-4 cells. [1] This activity was comparable to the approved drug Nevirapine (EC₅₀ = 0.31 µM). This evidence demonstrates that C3-derivatized imidazo[1,2-a]pyrazines, for which this compound is the direct precursor, constitute a validated pharmacophore, whereas analogs substituted at other positions (e.g., C2, C5, or C8) may not engage the target in the same manner.

C3-Derived Activity
Cross-study comparable
EC₅₀ 0.26 µM (C3-aryl derivative) vs 0.31 µM (Nevirapine)
Reported C3-position antiviral assay context
MT-4 cell-based assay; cross-study review
Regioselectivity Structure-Activity Relationship Kinase Inhibitors

Methyl Ester as a Superior Protecting Group for Step-Economic Synthesis

The methyl ester at the 6-position serves a dual and quantifiably advantageous role compared to the corresponding ethyl ester or free carboxylic acid. The methyl ester acts as an atom-economic protecting group for the carboxylic acid, requiring only a simple base-mediated hydrolysis for deprotection. In contrast, direct use of the 3-bromoimidazo[1,2-a]pyrazine-6-carboxylic acid necessitates protection/deprotection cycles in cross-coupling sequences to avoid catalyst poisoning. The methyl ester analog has a molecular weight of 256.06 g/mol, which is 14.02 g/mol lower than the ethyl ester (MW 270.08 g/mol). For large-scale synthesis, this lower mass can reduce material costs by an estimated 5% on a per-mole basis.

MW Reduction
Data to verify
14.02 g/mol lower vs ethyl ester analog
Supports material-efficiency review
~5.5% lower MW; source-specific review
Protecting Group Strategy Step Economy Cost of Goods

Validated Versatility for Creating Diverse and Potent Compound Libraries

The imidazo[1,2-a]pyrazine scaffold, accessible for library synthesis via this 3-bromo intermediate, has been independently validated across multiple therapeutic targets. In an iterative synthesis and biochemical assessment, a library of imidazo[1,2-a]pyrazine-based compounds was optimized to yield a potent BET bromodomain inhibitor (UMB-32) with a Kd of 550 nM for BRD4. [1] Furthermore, the scaffold was used to generate potent PI3K inhibitors, with crystal structures confirming the specific binding mode. [2] This cross-target validation, which is not possible with every brominated heterocyclic scaffold, de-risks the procurement of this specific intermediate for multiple hit-finding campaigns.

Cross-Target Context
Class-level inference
BRD4 Kd 550 nM; PI3K inhibitor context reported
Reported scaffold versatility across target classes
Dual-target class context; independent validation review
Library Synthesis BET Bromodomain Inhibitors DNA-Encoded Libraries

High-Impact Application Scenarios for Methyl 3-Bromoimidazo[1,2-a]pyrazine-6-carboxylate Deployment


Parallel Synthesis of Kinase-Focused Chemical Libraries via Automated Suzuki Coupling

In a pharmaceutical lead optimization setting, medicinal chemists can use this compound as a universal starting material for automated, high-throughput Suzuki-Miyaura couplings. As evidenced by its high-yielding cross-coupling (87.7% yield for the parent scaffold) and its validated clinical target profile (HIV-1 NNRTIs, PI3K) [1], a diverse library of C3-arylated analogs can be rapidly generated. The methyl ester's compatibility with automated liquid handlers and its atom-economic nature make it a superior choice over the carboxylic acid or ethyl ester analogs for such automated workflows.

Cost-Efficient Scale-Up of C3-Arylated Imidazo[1,2-a]pyrazine Intermediates for In Vivo Studies

For process chemists scaling up the synthesis of a lead candidate for rodent PK/PD or toxicology studies, this specific bromoester intermediate offers a quantifiable advantage over the chloro analog and the ethyl ester. The higher cross-coupling yield of the bromo compound directly reduces the cost of the required palladium catalyst and boronic acid coupling partner per gram of product. The lower molecular weight of the methyl ester versus the ethyl ester reduces the total mass of starting material needed for a campaign, directly impacting the cost of goods sold.

De-Risked Hit Expansion for Novel Epigenetic Targets (Bromodomains)

A chemical biology group investigating a novel bromodomain target can de-risk their hit-finding activities by procuring this scaffold. The class-level evidence demonstrates that the imidazo[1,2-a]pyrazine core, accessible from this compound, is a known and tractable ligand for the bromodomain family, with a validated lead (UMB-32) exhibiting sub-micromolar affinity (Kd = 550 nM for BRD4) . Using this intermediate allows the team to bypass the synthesis of a core scaffold and jump directly to the systematic exploration of R-groups essential for achieving selectivity over closely related bromodomains.

Fragment-Based Drug Discovery: Construction of PROTACs and Molecular Glues

The defined bifunctional nature of this compound (an aryl halide for fragment linking and a methyl ester for vector control) makes it an ideal building block for assembling heterobifunctional degraders (PROTACs). A PROTAC chemists' group can use the bromine atom to install a linker to a ligase-binding moiety (e.g., a VHL or CRBN ligand) and then unmask the methyl ester to attach a target-protein-binding fragment. This convergent synthetic strategy, leveraging the unique reactivity of the 3-bromo and 6-methyl ester groups, is far more efficient than a linear synthesis from a non-halogenated or free-acid scaffold.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Cross-coupling compatibility review
Automated Suzuki coupling workflow fit
Scale-up of C3-arylated intermediates
Halogen reactivity profile
Yield and material-efficiency review
Bromodomain hit expansion
Scaffold-target class context
BRD4 binding assay context review
PROTAC and molecular glue assembly
Orthogonal functional group utility
Convergent synthesis workflow review
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